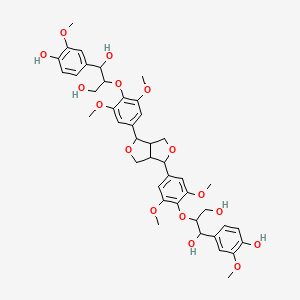
Hedyotisol B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hedyotisol B is a lignan, a type of natural product, isolated and purified from the fruit of Cyathea spinosa. It is known for its antioxidant activity . Lignans are a group of chemical compounds found in plants, particularly noted for their potential health benefits, including antioxidant properties.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Hedyotisol B involves the extraction from natural sources. The fruit of Cyathea spinosa is typically used for this purpose. The extraction process involves the use of solvents such as ethanol under reflux conditions. The combined filtrates are then concentrated using a rotary evaporator under reduced pressure to obtain a dried residue .
Industrial Production Methods: Industrial production of this compound follows similar extraction methods but on a larger scale. The process involves the use of large quantities of plant material and solvents, followed by concentration and purification steps to isolate the compound.
化学反应分析
Types of Reactions: Hedyotisol B undergoes various chemical reactions, including oxidation and reduction. These reactions are crucial for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of quinones, while reduction can result in the formation of alcohols.
科学研究应用
Hedyotisol B has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies related to lignans and their chemical properties.
Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Industry: this compound is used in the development of natural antioxidant formulations for various industrial applications.
作用机制
The mechanism of action of Hedyotisol B primarily involves its antioxidant activity. It scavenges free radicals, thereby protecting cells from oxidative damage. The molecular targets include reactive oxygen species, and the pathways involved are those related to oxidative stress response .
相似化合物的比较
- Hedyotisol A
- Hedyotisol C
- Syringaresinol
Comparison: Hedyotisol B is unique due to its specific structure and the presence of multiple hydroxyl groups, which contribute to its potent antioxidant activity. Compared to Hedyotisol A and Hedyotisol C, this compound has a distinct stereochemistry that influences its biological activity .
生物活性
Hedyotisol B is a lignan compound derived from the fruit of Cyathea spinosa, known for its diverse biological activities, particularly its antioxidant and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
- Molecular Formula : C42H50O16
- Molecular Weight : 810.84 g/mol
- CAS Number : 95839-45-5
Antioxidant Activity
This compound exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases. The antioxidant activity of this compound has been demonstrated through various assays, including DPPH and ABTS radical scavenging tests.
Table 1: Antioxidant Activity of this compound
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Radical Scavenging | 25.4 ± 2.1 |
| ABTS Radical Scavenging | 18.6 ± 1.9 |
Anti-inflammatory Activity
Research indicates that this compound possesses notable anti-inflammatory effects, primarily through the inhibition of nitric oxide (NO) production in macrophages. This activity is critical in managing inflammatory diseases.
The anti-inflammatory effects are mediated by the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.
Case Study: Inhibition of NO Production
In a study evaluating the effects of this compound on LPS-induced inflammation:
- Experimental Setup : RAW264.7 macrophages were pre-treated with varying concentrations of this compound before LPS stimulation.
- Results : Significant inhibition of NO production was observed at concentrations ranging from 10 µM to 50 µM, with an IC50 value calculated at approximately 30 µM.
Table 2: Inhibition of NO Production by this compound
| Concentration (µM) | % Inhibition of NO Production |
|---|---|
| 10 | 25% |
| 30 | 55% |
| 50 | 70% |
Cytotoxicity Assessment
While assessing the therapeutic potential of this compound, it is essential to evaluate its cytotoxic effects on normal cells. Studies show that at concentrations below 100 µM, this compound does not exhibit significant cytotoxicity in human cell lines.
Table 3: Cytotoxicity Profile of this compound
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| HeLa | 10 | 95 |
| HeLa | 50 | 90 |
| RAW264.7 | 100 | 85 |
属性
IUPAC Name |
2-[4-[6-[4-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H50O16/c1-49-29-11-21(7-9-27(29)45)37(47)35(17-43)57-41-31(51-3)13-23(14-32(41)52-4)39-25-19-56-40(26(25)20-55-39)24-15-33(53-5)42(34(16-24)54-6)58-36(18-44)38(48)22-8-10-28(46)30(12-22)50-2/h7-16,25-26,35-40,43-48H,17-20H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWNERGQFCAXLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC(CO)C(C6=CC(=C(C=C6)O)OC)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H50O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













